2-Methoxy-5-(pentafluorosulfur)phenylacetic acid

Description

Chemical Identity and Nomenclature

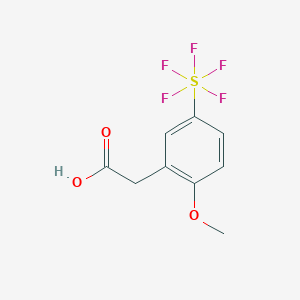

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid, bearing the Chemical Abstracts Service number 1240257-85-5, represents a sophisticated organofluorine compound with the molecular formula C9H9F5O3S and a molecular weight of 292.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-methoxy-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetic acid, which precisely describes its structural configuration. The compound's molecular structure features a phenylacetic acid backbone with a methoxy group positioned at the 2-position and a pentafluorosulfanyl group at the 5-position of the aromatic ring.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as COc1ccc(cc1CC(=O)O)S(F)(F)(F)(F)F, which clearly delineates the connectivity between atoms. The International Chemical Identifier for this compound is InChI=1S/C9H9F5O3S/c1-17-8-3-2-7(18(10,11,12,13)14)4-6(8)5-9(15)16/h2-4H,5H2,1H3,(H,15,16), providing a standardized method for representing its molecular structure. The compound's unique combination of functional groups makes it particularly interesting for research applications, as it combines the biological relevance of phenylacetic acid derivatives with the distinctive properties conferred by the pentafluorosulfanyl group.

The pentafluorosulfanyl group within this molecule consists of a sulfur atom bonded to five fluorine atoms, forming one of the most electronegative functional groups known in organic chemistry. This group imparts several distinctive characteristics to the molecule, including high electronegativity and thermal stability, which make it an attractive bioisostere for other electron-withdrawing groups. The presence of both the methoxy group and the pentafluorosulfanyl group on the same aromatic ring creates a unique electronic environment that influences the compound's reactivity and potential biological activity.

Historical Context in Organofluorine Chemistry

The development of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid must be understood within the broader historical context of organofluorine chemistry, which has experienced remarkable growth over the past several decades. The field of organofluorine compounds began to gain significant momentum in the pharmaceutical industry following the introduction of the first successful fluoro-pharmaceutical, Florinef acetate, in 1954. This breakthrough demonstrated the potential of fluorine-containing compounds to modulate the physicochemical properties of bioactive molecules, leading to improved absorption, distribution, metabolism, and excretion profiles.

The historical progression of organofluorine chemistry reveals a steady increase in the incorporation of fluorinated motifs into both pharmaceutical and agrochemical applications. By the early 2000s, approximately 16% of agrochemicals contained fluorine atoms, but this percentage has risen dramatically to 53% for the period 1998-2020, with recent analysis indicating that 67% of new agrochemicals introduced in the latest five years are organofluorine compounds. This trend reflects significant advances in synthetic organofluorine chemistry, particularly in fluorination and trifluoromethylation technologies that have resulted in greater availability of cost-effective fluorine-containing building blocks.

The pentafluorosulfanyl group, while known for almost 60 years, has only recently gained widespread attention due to longstanding synthetic accessibility challenges. The pentafluorosulfanyl moiety is characterized by its high electronegativity, chemical and thermal stability, and low surface energy, making it a valuable functional group for various applications. Progress in the synthesis of pentafluorosulfanyl-containing compounds has been somewhat hindered by the lack of straightforward laboratory-scale synthetic methods for introducing the pentafluorosulfanyl group into organic molecules. However, recent synthetic developments and the commercial availability of pentafluorosulfanyl building blocks have provided new opportunities for researchers to explore the unique properties of these compounds.

The emergence of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid as a research target reflects the broader trend toward exploring novel fluorinated functional groups beyond the traditional trifluoromethyl group. The compound represents part of a new generation of organofluorine molecules that incorporate more complex fluorinated motifs, such as the pentafluorosulfanyl group, which offers distinct advantages in terms of electronic properties and metabolic stability.

Significance in Pentafluorosulfanyl-Containing Compounds Research

The significance of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid in pentafluorosulfanyl-containing compounds research stems from its representation of key structural motifs that are increasingly valued in medicinal chemistry and materials science. The pentafluorosulfanyl group is emerging as a noteworthy functional group due to its unique combination of properties, including high electronegativity, thermal and chemical stability, and the ability to enhance lipophilicity and membrane permeability despite its electron-withdrawing nature. These properties make the pentafluorosulfanyl group an attractive bioisostere for tert-butyl groups, trifluoromethyl groups, and nitro groups, offering researchers new tools for molecular design.

Research into pentafluorosulfanyl-containing compounds has demonstrated their potential for modulating pharmacokinetic and pharmacodynamic properties of therapeutic compounds. The addition of a pentafluorosulfanyl group can enhance the binding affinity of a drug to its target, potentially increasing efficacy, while the chemical robustness of the group helps prevent metabolic degradation, extending the effective lifespan of compounds in biological systems. Recent studies have shown that pentafluorosulfanyl-containing analogs of clinically used drugs can demonstrate improved biological activity compared to their parent compounds.

The synthesis of pentafluorosulfanyl-containing compounds has been advanced through various methodological approaches, including the use of 2-(pentafluoro-lambda6-sulfanyl)acetic acid as a synthetic building block. Research has explored the preparation of aliphatic pentafluorosulfanyl compounds using Kolbe-based electrochemical reactions, which represents a novel approach to introducing the pentafluorosulfanyl group into organic molecules. The development of these synthetic methods has been crucial for expanding the repertoire of pentafluorosulfanyl-containing compounds available for research applications.

Studies on pentafluorosulfanyl-containing triclocarban analogs have demonstrated the selective antibacterial activity of these compounds against Gram-positive bacteria, with some derivatives showing broader spectrum antimicrobial activity than traditional antimicrobial agents. These findings highlight the potential of pentafluorosulfanyl groups to enhance the biological activity of existing pharmacophores, making compounds like 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid valuable templates for drug discovery efforts.

Relationship to Phenylacetic Acid Derivatives

The structural foundation of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is based on the phenylacetic acid scaffold, which represents an important class of organic carboxylic acids that serve as fundamental building blocks for many pharmaceutical and agrochemical compounds. Phenylacetic acid itself is a white solid with a honey-like odor that occurs naturally as a catabolite of phenylalanine and is produced endogenously through the metabolic pathway involving monoamine oxidase and aldehyde dehydrogenase enzymes. The compound has found applications in perfume manufacturing, penicillin production, and as a pharmaceutical intermediate for various therapeutic agents.

The phenylacetic acid structural motif has been extensively utilized in pharmaceutical development, with derivatives being incorporated into numerous marketed drugs including camylofin, bendazol, triafungin, phenacemide, lorcainide, phenindione, phenelzine, and cyclopentolate. The versatility of the phenylacetic acid scaffold arises from its ability to undergo various chemical transformations, including ketonic decarboxylation, condensation reactions, and amide coupling reactions. These synthetic transformations allow for the introduction of diverse functional groups and the creation of structurally complex molecules with enhanced biological activity.

Synthetic methodologies for preparing phenylacetic acid derivatives have been developed to address various research needs, with approaches including carbonylation of benzyl halides, metal-catalyzed hydrocarboxylation of styrene derivatives, and palladium-catalyzed carbonylation processes. Recent advances in synthetic chemistry have enabled the preparation of substituted phenylacetic acids under mild conditions with good yields, providing researchers with efficient access to diversely functionalized derivatives. The development of water-soluble palladium catalysts and phase-transfer catalysis methods has made these synthetic processes more practical for industrial applications.

The methoxy substitution pattern present in 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is particularly significant, as methoxyphenylacetic acid derivatives are often studied for their potential biological activities, including anti-inflammatory and analgesic effects. The presence of the methoxy group contributes to the compound's solubility in organic solvents while maintaining the acidic properties conferred by the carboxylic acid functional group. This substitution pattern allows for various chemical reactions, including esterification and amidation, which can be utilized in synthetic organic chemistry applications.

Properties

IUPAC Name |

2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5O3S/c1-17-8-3-2-7(18(10,11,12,13)14)4-6(8)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKUOWRSDCBUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) group is most commonly introduced via:

- Electrophilic aromatic substitution (EAS) using pentafluorosulfanyl chloride (SF5Cl) or related reagents,

- Cross-coupling reactions with SF5-containing aryl halides ,

- Direct fluorination of sulfur-containing precursors .

These methods require careful control of reaction conditions due to the reactivity and instability of SF5 reagents.

Synthesis of 2-Methoxy-5-(pentafluorosulfur)phenyl Precursors

A typical approach involves starting from a suitably substituted anisole (methoxybenzene) derivative:

- The 2-methoxy group is introduced or retained on the aromatic ring,

- The 5-position is functionalized with the SF5 group via electrophilic substitution or cross-coupling,

- The aromatic ring is then functionalized at the benzylic position to introduce the acetic acid side chain.

Introduction of the Phenylacetic Acid Side Chain

Two main strategies are used:

- Side-chain functionalization : Halogenation at the benzylic position followed by cyanide displacement and hydrolysis to yield the acetic acid,

- Acylation and subsequent reduction : Friedel-Crafts acylation with chloroacetyl chloride followed by reduction and oxidation steps to yield the phenylacetic acid.

Detailed Synthetic Route Proposal Based on Literature Analogues

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Starting material preparation | 2-Methoxyaniline or 2-methoxyphenol derivatives | 2-Methoxyphenyl precursor | Methoxy group introduced or protected |

| 2 | Pentafluorosulfanyl group introduction | Reaction with SF5Cl or SF5Br under Lewis acid catalysis or photochemical conditions | 2-Methoxy-5-(pentafluorosulfur)benzene intermediate | Requires inert atmosphere, low temperature |

| 3 | Side-chain functionalization | Benzylic bromination using NBS (N-bromosuccinimide) or similar | Benzylic bromide intermediate | Radical or electrophilic bromination |

| 4 | Cyanide displacement | Reaction with KCN or NaCN | Benzylic nitrile intermediate | Nucleophilic substitution |

| 5 | Hydrolysis | Acidic or basic hydrolysis | 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid | Converts nitrile to carboxylic acid |

Though direct data on 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is scarce, related compounds with SF5 groups have been synthesized using the above approach, with yields typically ranging from 50-75% in key steps such as SF5 introduction and side-chain functionalization.

For example, in the synthesis of SF5-substituted benzoic acids, the following observations apply:

- Pentafluorosulfanyl substitution is achieved efficiently using SF5Cl in the presence of Lewis acids like AlCl3 at temperatures between 0-30 °C,

- Side-chain bromination proceeds smoothly with NBS in CCl4 or acetonitrile under radical initiation (light or AIBN),

- Nitrile formation and hydrolysis are standard and high-yielding with classical nucleophilic substitution and acidic hydrolysis.

Example Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|

| SF5 Introduction | SF5Cl, AlCl3 | 0–30 °C, 4–6 h, inert atmosphere | 60–70 | >95 | Sensitive to moisture |

| Benzylic Bromination | NBS, AIBN | Reflux, 2–4 h | 70–80 | >90 | Radical conditions |

| Cyanide Substitution | KCN, DMF | 50–80 °C, 6–12 h | 65–75 | >95 | Toxic reagents |

| Hydrolysis | HCl (aq) or NaOH (aq) | Reflux, 4–8 h | 80–90 | >98 | Standard acid/base hydrolysis |

Chemical Reactions Analysis

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pentafluorosulfur group can be reduced under specific conditions to form a less fluorinated sulfur compound.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is being investigated for its potential therapeutic effects. Its unique structure suggests possible anti-inflammatory and analgesic properties, similar to other phenylacetic acid derivatives.

- Case Study : Research indicates that compounds containing fluorinated groups often exhibit enhanced biological activity. The presence of the pentafluorosulfur group may improve the pharmacokinetic properties of the molecule, making it a candidate for further development in treating inflammatory diseases .

Analytical Chemistry

The compound is also utilized as a derivatizing agent in NMR spectroscopy, particularly in the Mosher ester analysis. This method is crucial for determining the absolute configuration of chiral centers in organic compounds.

- Application : By converting alcohols and amines into their corresponding esters or amides using 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid, researchers can gain insights into stereochemistry through NMR analysis .

Materials Science

Due to its unique chemical structure, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

- Example : The incorporation of fluorinated groups in polymer matrices can enhance thermal stability and chemical resistance, making them suitable for high-performance applications .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid | Anti-inflammatory | |

| Other phenylacetic acids | Varies | Various studies |

Table 2: Analytical Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentafluorosulfur groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Phenylacetic Acid Derivatives

Research Findings

- Substituent Effects: The position and nature of substituents critically influence reactivity. For example, para-substituted -SF₅ groups (as in 4-(pentafluorosulfur)phenylacetic acid) create steric hindrance, while meta/ortho substituents alter electronic effects more pronouncedly .

- Environmental Impact : Fluorinated analogs, like PFAS, are resistant to degradation, necessitating advanced remediation strategies .

- Drug Design : Fluorination improves pharmacokinetic profiles but requires balancing lipophilicity and toxicity .

Biological Activity

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is an organofluorine compound notable for its unique chemical structure, which includes a pentafluorosulfur group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The compound's chemical formula is C₉H₈F₅O₂S, and it features a methoxy group and a pentafluorosulfur substituent on a phenylacetic acid backbone. This unique combination of functional groups is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 292.19 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties by modulating enzyme activity and cell signaling pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes linked to inflammatory responses, potentially reducing inflammation in various biological contexts. The exact mechanisms of inhibition are still under investigation, but it is hypothesized that the pentafluorosulfur group enhances binding affinity to target enzymes.

Anti-inflammatory Effects

Recent studies have demonstrated that 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid exhibits significant anti-inflammatory activity. In vitro experiments revealed that the compound reduces the production of pro-inflammatory cytokines in cultured cells, suggesting a potential therapeutic role in treating inflammatory diseases.

Anticancer Properties

Preliminary research indicates that this compound may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis (programmed cell death) in certain cancer cells. The mechanism appears to involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Case Studies

- Study on Inflammatory Response : A study published in the Journal of Medicinal Chemistry examined the effects of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid on macrophage cells. The results showed a reduction in the expression of TNF-alpha and IL-6, key markers of inflammation.

- Cancer Cell Line Study : Research conducted on human breast cancer cell lines indicated that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid, and how is its purity validated?

- Synthesis : A common approach involves introducing the pentafluorosulfur (SF₅) group via electrophilic substitution or coupling reactions. For example, the SF₅ moiety can be introduced using SF₅Cl under controlled conditions, followed by methoxy and acetic acid group incorporation. Starting materials like 5-bromo-2-methoxyphenylacetic acid may undergo fluorosulfurylation .

- Characterization : Purity is validated via HPLC (High-Performance Liquid Chromatography) with UV detection, as described in reagent catalogs for structurally similar methoxyphenylacetic acids . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity, with emphasis on distinguishing SF₅-related peaks from other fluorinated byproducts .

Q. Which analytical techniques are optimal for quantifying 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid in biological matrices?

- LC-MS/MS : Liquid Chromatography-Tandem Mass Spectrometry is preferred due to the compound’s high electronegativity from the SF₅ group. Electrospray ionization (ESI) in negative mode enhances sensitivity, while multiple reaction monitoring (MRM) targets specific fragments (e.g., m/z transitions for the deprotonated parent ion) .

- Challenges : The SF₅ group’s stability under ionization conditions must be verified to avoid false fragmentation signals. Internal standards like deuterated analogs improve quantification accuracy in plasma or tissue homogenates .

Advanced Research Questions

Q. How does the SF₅ substituent influence the compound’s metabolic stability compared to non-fluorinated analogs?

- Metabolic Pathways : The SF₅ group’s strong electron-withdrawing effect reduces oxidative metabolism by cytochrome P450 enzymes, as seen in pharmacokinetic studies of similar SF₅-containing drugs. Instead, conjugation pathways (e.g., glucuronidation) dominate, requiring assays with human liver microsomes and UDP-glucuronosyltransferase inhibitors to map metabolic routes .

- Half-Life Extension : In rodent models, SF₅ derivatives exhibit prolonged half-lives due to resistance to enzymatic degradation, suggesting utility in sustained-release formulations .

Q. What experimental strategies resolve contradictions in reported reactivity of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid under acidic conditions?

- Controlled Stability Studies : Perform pH-dependent stability assays (pH 1–10) at 37°C, monitoring degradation via HPLC. Conflicting data may arise from impurities in early syntheses; thus, use ultra-pure batches (>99% by HPLC) .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the acetic acid group) can track hydrolysis pathways. Computational modeling (DFT) further clarifies the SF₅ group’s electronic effects on acid dissociation constants (pKa) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Solvent Screening : Use mixed-solvent systems (e.g., ethanol/water or acetonitrile/dichloromethane) to enhance crystal lattice formation. The SF₅ group’s bulkiness may require slow evaporation at 4°C to avoid amorphous precipitates .

- Synchrotron Radiation : For low-resolution crystals, synchrotron X-rays improve diffraction quality. Data from related SF₅-aromatics suggest monoclinic or orthorhombic crystal systems are most likely .

Methodological Considerations

Q. What in vitro models are suitable for studying the compound’s neuropharmacological potential?

- Blood-Brain Barrier (BBB) Penetration : Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) to assess permeability. SF₅’s lipophilicity (logP ~3.5) may enhance passive diffusion, but active transport via transporters like P-gp must be ruled out using inhibitors (e.g., verapamil) .

- Receptor Binding Assays : Screen against GABA or NMDA receptors using radioligand displacement assays, given structural similarities to phenylacetic acid derivatives with CNS activity .

Q. How can researchers mitigate interference from SF₅ degradation products in environmental toxicity studies?

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges isolates the intact compound from breakdown products (e.g., sulfonic acids). Confirm recovery rates using spiked matrices .

- Ecotoxicity Profiling : Use Daphnia magna or algae models to compare toxicity of the parent compound versus its metabolites. SF₅’s environmental persistence necessitates long-term biodegradation studies .

Data Interpretation and Validation

Q. What statistical approaches address batch-to-batch variability in biological activity data?

- Multivariate Analysis : Principal Component Analysis (PCA) identifies outliers linked to synthesis impurities. Batch effects are minimized by normalizing data to internal controls (e.g., housekeeping genes in transcriptomic studies) .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to account for variability in IC₅₀ values across assays. Reproducibility is enhanced by adhering to FAIR data standards (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.